1-(2-Deoxy-2-C-fluoromethylarabinofuranosyl)cytosine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-(2-Deoxy-2-C-fluoromethylarabinofuranosyl)cytosine has been discussed in several studies . One study showed that the accumulation in tumors of the new PET tracer 1-(2’-deoxy-2’-18F-fluoro-β-d-arabinofuranosyl)cytosine (18F-FAC) is predictive of responses to gemcitabine .Molecular Structure Analysis

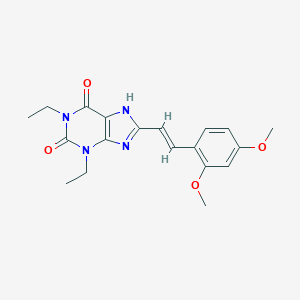

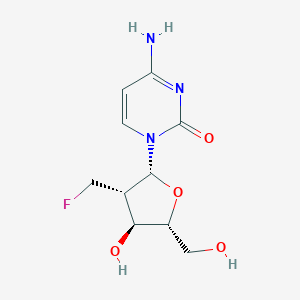

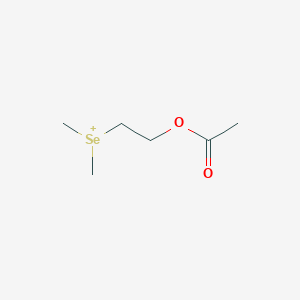

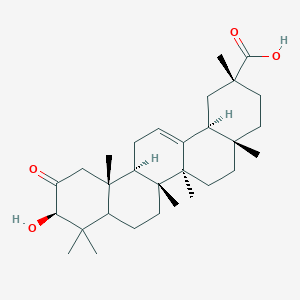

The molecular structure of 1-(2-Deoxy-2-C-fluoromethylarabinofuranosyl)cytosine closely resembles the chemical structure of gemcitabine . It has a high affinity for deoxycytidine kinase (dCK), the rate-limiting enzyme in the activation of gemcitabine and related chemotherapeutic agents .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-Deoxy-2-C-fluoromethylarabinofuranosyl)cytosine include a molecular weight of 259.23 g/mol. More detailed properties such as melting point, boiling point, and density are not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación

Antileukemic and Anticytomegalovirus Activities : This compound demonstrated potent antileukemic and anticytomegalovirus activities (Yoshimura et al., 1993).

Conformational Features for Biological Activity : The solid-state and solution conformations of similar nucleosides, including 1-(4'-azido-2'-deoxy-2'-fluoro-β-d-arabinofuranosyl) cytosine, were studied to understand their biological activity (Wang et al., 2020).

Antiviral Agents Against Herpes Simplex Virus : Variants of this compound, including those with halovinyl or vinyl substituents, showed activity against herpes simplex viruses (Perlman et al., 1985).

Evaluation Against Human Tumor Cell Lines : The compound and its derivatives were evaluated for their effects on human tumor cell lines, showing significant potential in cancer research (Moukha-Chafiq et al., 2005).

Stabilization of i-Motif DNA Structures : It was found that the modification of DNA sugar by 2-deoxy-2-fluoroarabinose significantly stabilizes i-motif formation, which is relevant for gene regulation and macromolecular assemblies (Assi et al., 2016).

Inhibitor of Hepatitis C Virus : As an inhibitor of the Hepatitis C virus RNA-dependent RNA polymerase, this compound showed potential in treating Hepatitis C (Clark et al., 2005).

Broad Antitumor Spectrum : The compound demonstrated a broad spectrum of antitumor activities, suggesting its potential as an antineoplastic agent (Azuma et al., 1993).

Activity Against Human Immunodeficiency Virus (HIV-1) : Various analogues of the compound were synthesized and showed significant antiviral activity against HIV-1 (Martin et al., 1990).

Propiedades

IUPAC Name |

4-amino-1-[(2R,3S,4S,5R)-3-(fluoromethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-2,5-6,8-9,15-16H,3-4H2,(H2,12,13,17)/t5-,6+,8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIVLMCBGFOGLA-JWIUVKOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Deoxy-2-C-fluoromethylarabinofuranosyl)cytosine | |

CAS RN |

152502-85-7 | |

| Record name | 1-(2-Deoxy-2-C-fluoromethylarabinofuranosyl)cytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152502857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B234524.png)

![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234534.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234544.png)

![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B234581.png)

![3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234608.png)